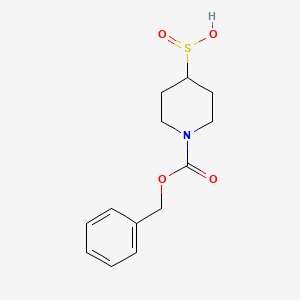![molecular formula C27H30F5N5O5 B12835707 (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule that features multiple functional groups, including an indole ring, fluorine atoms, and a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Introduction of Fluorine Atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: Formation of the butanoyl-methylamino linkage through amide bond formation using coupling reagents like EDCI or HATU.
Guanidination: Introduction of the guanidine group using reagents like S-methylisothiourea or other guanidinating agents.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the guanidine group.
Reduction: Reduction reactions could target the carbonyl groups or the indole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated phenyl ring or the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA, KMnO4, or H2O2.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones or N-oxides, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving indole derivatives.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Material Science:
作用机制
The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it could interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan or serotonin.
Fluorinated Compounds: Compounds with similar fluorinated phenyl rings, such as fluoxetine or fluticasone.
Guanidine Compounds: Compounds with similar guanidine groups, such as arginine or metformin.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties such as enhanced biological activity, improved stability, or novel reactivity.
属性
分子式 |
C27H30F5N5O5 |
|---|---|
分子量 |
599.5 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-32(20(24(34)35)10-6-12-30-25(28)29)21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)31-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,31H,5-6,9-12H2,1H3,(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChI 键 |
RZAWQOCEOFWGDN-BDQAORGHSA-N |
手性 SMILES |
CN([C@@H](CCCN=C(N)N)C(=O)O)C(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
规范 SMILES |
CN(C(CCCN=C(N)N)C(=O)O)C(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)

![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)

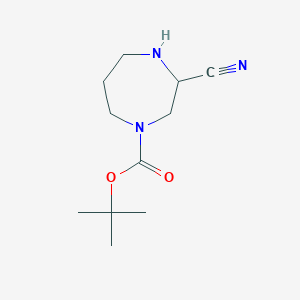

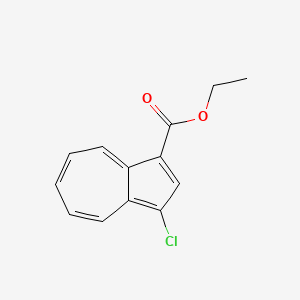
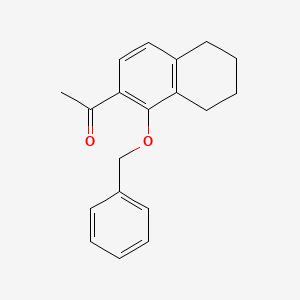

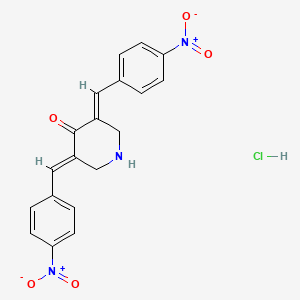

![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
